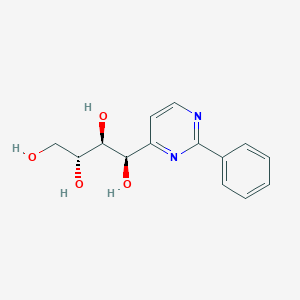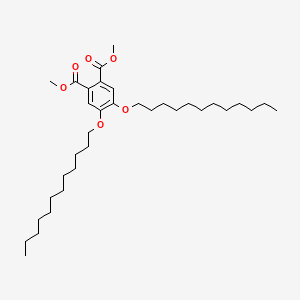
Dimethyl 4,5-bis(dodecyloxy)phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4,5-bis(dodecyloxy)phthalate is an organic compound with the molecular formula C34H58O6. It is a phthalate ester, specifically a dimethyl ester of 4,5-bis(dodecyloxy)phthalic acid. This compound is known for its use as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 4,5-bis(dodecyloxy)phthalate can be synthesized through the esterification of 4,5-bis(dodecyloxy)phthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often involve heating the mixture to reflux to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and distillation units helps in the efficient production and purification of the compound. Excess methanol is used to drive the reaction to completion, and the product is purified by distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4,5-bis(dodecyloxy)phthalate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of 4,5-bis(dodecyloxy)phthalic acid and methanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially breaking down the ester and alkyl chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed
Hydrolysis: 4,5-bis(dodecyloxy)phthalic acid and methanol.
Oxidation: Various oxidized fragments depending on the conditions.
Substitution: Corresponding substituted esters or amides.
Aplicaciones Científicas De Investigación
Dimethyl 4,5-bis(dodecyloxy)phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects as an endocrine disruptor and its interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Mecanismo De Acción
The mechanism by which dimethyl 4,5-bis(dodecyloxy)phthalate exerts its effects involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with nuclear receptors and disrupt endocrine functions, potentially leading to adverse health effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl phthalate: A simpler phthalate ester with similar plasticizing properties but shorter alkyl chains.
Diethyl phthalate: Another phthalate ester with ethyl groups instead of dodecyloxy groups.
Dibutyl phthalate: Contains butyl groups and is used in similar applications as a plasticizer.
Uniqueness
Dimethyl 4,5-bis(dodecyloxy)phthalate is unique due to its long dodecyloxy chains, which provide enhanced flexibility and durability to materials compared to shorter-chain phthalates. This makes it particularly useful in applications requiring high-performance plasticizers .
Propiedades
Número CAS |
681459-11-0 |
|---|---|
Fórmula molecular |
C34H58O6 |
Peso molecular |
562.8 g/mol |
Nombre IUPAC |
dimethyl 4,5-didodecoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C34H58O6/c1-5-7-9-11-13-15-17-19-21-23-25-39-31-27-29(33(35)37-3)30(34(36)38-4)28-32(31)40-26-24-22-20-18-16-14-12-10-8-6-2/h27-28H,5-26H2,1-4H3 |
Clave InChI |
XIBCGJOZCUZKIV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


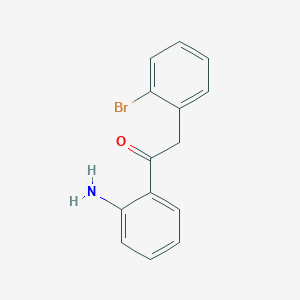
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)
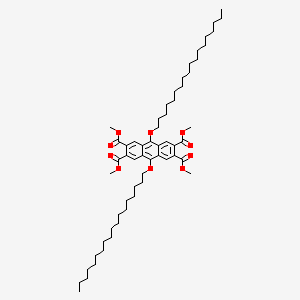
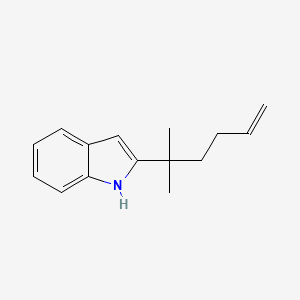
![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)
![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
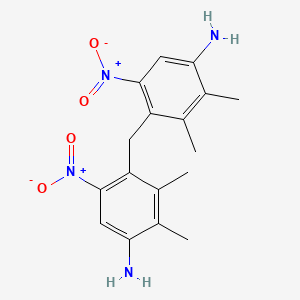
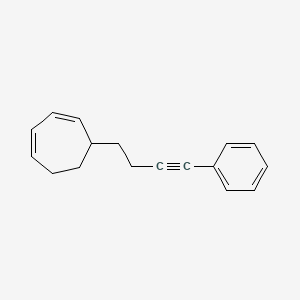
![4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate](/img/structure/B12540563.png)
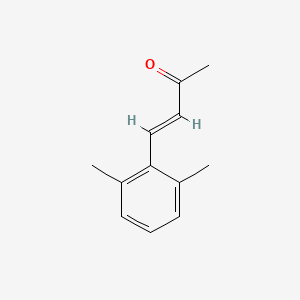
![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)
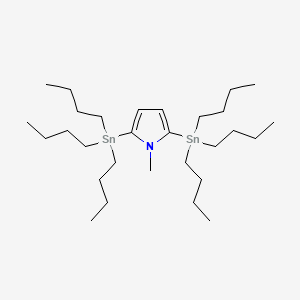
![1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12540580.png)
